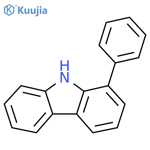

Cas no 87666-57-7 (2,6-Diphenylaniline)

2,6-Diphenylaniline 化学的及び物理的性質

名前と識別子

-

- [1,1':3',1''-Terphenyl]-2'-amine

- 2,6-Diphenylaniline

- m-Terphenyl-2′-amine

- [1,1′:3′,1′′-Terphenyl]-2′-amine

- m-Terphenyl-2′-amine (7CI)

- AKOS015840529

- MFCD09264304

- E76250

- 3-PHENYL-[1,1'-BIPHENYL]-2-AMINE

- BS-53037

- DSQMLISBVUTWJB-UHFFFAOYSA-N

- DTXSID20451797

- 87666-57-7

- SCHEMBL1822460

- CS-0122453

- 2,6-Diphenylaniline, 99%

- [1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -Terphenyl]-2 inverted exclamation mark -amine

- DB-202541

- SY301196

-

- MDL: MFCD09264304

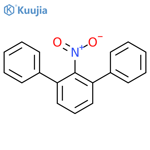

- インチ: 1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2

- InChIKey: DSQMLISBVUTWJB-UHFFFAOYSA-N

- SMILES: NC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

計算された属性

- 精确分子量: 245.120449483g/mol

- 同位素质量: 245.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- XLogP3: 4.5

じっけんとくせい

- ゆうかいてん: 85-86 °C

2,6-Diphenylaniline Security Information

-

Symbol:

- Signal Word:Danger

- 危害声明: H302-H315-H318-H335-H410

- Warning Statement: P261-P273-P280-P305+P351+P338-P501

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41-50/53

- セキュリティの説明: 26-39-60-61

-

危険物標識:

2,6-Diphenylaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15770-1g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 1g |

¥253.0 | 2023-09-06 | |

| Alichem | A019112255-1g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 1g |

$367.50 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15770-5g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 5g |

¥748.0 | 2024-07-18 | |

| A2B Chem LLC | AI58682-10g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 10g |

$127.00 | 2024-04-19 | |

| Aaron | AR00IFEU-5g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 98% | 5g |

$72.00 | 2025-02-11 | |

| 1PlusChem | 1P00IF6I-10g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 10g |

$276.00 | 2023-12-15 | |

| A2B Chem LLC | AI58682-250mg |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 250mg |

$19.00 | 2024-04-19 | |

| 1PlusChem | 1P00IF6I-1g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 1g |

$41.00 | 2023-12-15 | |

| Ambeed | A830710-1g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 95% | 1g |

$37.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193093-5g |

[1,1':3',1''-Terphenyl]-2'-amine |

87666-57-7 | 98% | 5g |

¥1012.00 | 2024-04-27 |

2,6-Diphenylaniline 合成方法

Synthetic Circuit 1

1.2 Solvents: Methanol

Synthetic Circuit 2

Synthetic Circuit 3

Synthetic Circuit 4

Synthetic Circuit 5

Synthetic Circuit 6

Synthetic Circuit 7

Synthetic Circuit 8

Synthetic Circuit 9

1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; -70 °C; -70 °C → 0 °C

1.3 Reagents: Water ; 5 min, 0 °C

1.4 Reagents: Sulfuric acid Solvents: Water ; 15 min, neutralized

2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Benzene , Water ; rt → reflux; 72 h, reflux

Synthetic Circuit 10

1.2 Solvents: Methanol

2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether , Cyclohexane ; 48 h, 50 °C; 50 °C → rt

2.2 Solvents: Methanol

Synthetic Circuit 11

2,6-Diphenylaniline Raw materials

- Phenylboronic acid

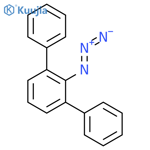

- 1,1':3',1''-TERPHENYL, 2'-AZIDO-

- Iodobenzene

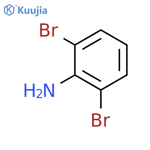

- 2,6-Dibromobenzanamine

- 1,1':3',1''-Terphenyl, 2'-nitro-

- 1,3-Dibromo-2-nitrobenzene

2,6-Diphenylaniline Preparation Products

2,6-Diphenylaniline 関連文献

-

1. Thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dihalogenocyclopropyl iminesShinto Kagabu,Chihaya Ando,Junko Ando J. Chem. Soc. Perkin Trans. 1 1994 739

-

Xiaohua Wang,Bo Dong,Qi Yang,Heng Liu,Chunyu Zhang,Xuequan Zhang Polym. Chem. 2020 11 6783

-

3. Formation of benzanilides from pyrylium salts and 2-phenyl-Δ2-oxazolin-5-oneG. V. Boyd,S. R. Dando J. Chem. Soc. Perkin Trans. 1 1972 1142

-

4. EPR studies of nitrogen-centred free radicals. Part 50.1 Unusual decomposition behaviour of isolable stable thioaminyl free radicals at high temperatureYozo Miura,Masayoshi Momoki J. Chem. Soc. Perkin Trans. 2 1998 1185

-

Xiaohua Wang,Bo Dong,Qi Yang,Heng Liu,Chunyu Zhang,Xuequan Zhang Polym. Chem. 2020 11 6783

2,6-Diphenylanilineに関する追加情報

[1,1':3',1''-Terphenyl]-2'-amine: A Comprehensive Overview

The compound [1,1':3',1''-Terphenyl]-2'-amine, also known by its CAS number 87666-57-7, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and materials science. This molecule belongs to the class of terphenylamines, which are characterized by their extended conjugated aromatic systems. The unique structure of this compound, featuring three phenyl rings connected through single bonds, renders it particularly interesting for a wide range of applications.

Over the past decade, research into terphenylamine derivatives has intensified due to their potential as building blocks for advanced materials and bioactive agents. The presence of the amino group at the 2' position provides this compound with distinct electronic and steric properties, making it a valuable component in drug design and development. Recent studies have highlighted its role in drug delivery systems, photodynamic therapy, and antioxidant applications, underscoring its versatility across multiple biomedical domains.

One of the most compelling aspects of [1,1':3',1''-Terphenyl]-2'-amine is its ability to act as a free radical scavenger. This property has been extensively explored in the context of antioxidant therapy, where molecules capable of neutralizing reactive oxygen species (ROS) are highly sought after. Preclinical studies have demonstrated that this compound exhibits potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

Another area of active research involving [1,1':3',1''-Terphenyl]-2'-amine is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a minimally invasive treatment modality that uses light-activated drugs to target and destroy cancer cells. The extended conjugation in this molecule enhances its ability to absorb light energy at specific wavelengths, making it an ideal candidate for this application. Recent advancements in light delivery systems have further augmented the effectiveness of this approach, paving the way for its clinical translation.

From a synthetic perspective, [1,1':3',1''-Terphenyl]-2'-amine serves as a valuable precursor for the synthesis of more complex molecules. Its structure allows for easy functionalization at various positions, enabling chemists to tailor it for specific biomedical applications. For instance, introducing hydroxyl or methoxy groups at strategic locations can modulate its lipophilicity, solubility, and binding affinity to biological targets, thereby optimizing its pharmacokinetic properties.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the biocompatibility and bioavailability of this compound. These studies have revealed that [1,1':3',1''-Terphenyl]-2'-amine exhibits favorable pharmacokinetic profiles, with minimal toxicity to healthy cells. This makes it a safer alternative to conventional chemotherapeutic agents, which are often associated with severe side effects.

In the realm of drug discovery, this compound has shown remarkable potential as a lead molecule for the development of antineoplastic drugs. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and metastasis has been demonstrated in several in vitro and in vivo models. Additionally, its role in modulating the tumor microenvironment offers new avenues for combination therapies aimed at enhancing treatment efficacy.

Looking ahead, the continued exploration of [1,1':3',1''-Terphenyl]-2'-amine is poised to yield groundbreaking insights into its therapeutic applications. Ongoing research is focused on unraveling the molecular mechanisms underlying its bioactivity and optimizing its delivery systems to maximize therapeutic outcomes. As our understanding of this compound deepens, it is expected to play an increasingly pivotal role in the development of next-generation medicines.

[1,1':3',1''-Terphenyl]-2'-amine stands at the intersection of pharmaceutical chemistry and materials science, offering a unique blend of properties that make it indispensable to modern biomedical research. Its journey from a laboratory curiosity to a potential therapeutic agent exemplifies the transformative power of innovative drug discovery. With ongoing advancements in synthetic methods and biological evaluation techniques, this compound is set to unlock new frontiers in the treatment of complex diseases.

87666-57-7 (2,6-Diphenylaniline) Related Products

- 6864-20-6(2,4,6-triphenylaniline)

- 63019-98-7(4-AMINO-3-METHYLBIPHENYL)

- 1204-43-9(4'-Methyl-biphenyl-2-ylamine Hydrochloride)

- 80938-67-6(5-Phenyl-o-toluidine)

- 1454-80-4(2-(2-aminophenyl)aniline)

- 16069-32-2([1,1'-Biphenyl]-2,4-diamine)

- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)

- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)

- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)

- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)